molecular formula C7H6F3N3 B15335436 1-(2,3,5-Trifluorophenyl)guanidine

1-(2,3,5-Trifluorophenyl)guanidine

Cat. No.: B15335436
M. Wt: 189.14 g/mol
InChI Key: NKNUKKWTZLVKFK-UHFFFAOYSA-N
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Description

1-(2,3,5-Trifluorophenyl)guanidine is a chemical compound characterized by the presence of a trifluorophenyl group attached to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,5-Trifluorophenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 2,3,5-trifluorophenyl isocyanate with ammonia under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,5-Trifluorophenyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction: Reduction reactions typically yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted guanidines depending on the nucleophile used.

Scientific Research Applications

1-(2,3,5-Trifluorophenyl)guanidine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of guanidine derivatives with biological targets.

  • Industry: Its unique properties make it useful in various industrial processes, including the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-(2,3,5-trifluorophenyl)guanidine exerts its effects involves its interaction with molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain biological targets, leading to specific biological responses. The guanidine moiety plays a crucial role in the compound's ability to interact with enzymes and receptors.

Comparison with Similar Compounds

1-(2,3,5-Trifluorophenyl)guanidine is unique compared to other similar compounds due to its trifluorophenyl group, which imparts distinct chemical and physical properties. Similar compounds include 1-(2,3,5-trifluorophenyl)ethanone and 2,3,6-trifluorophenol. These compounds differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

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Properties

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

IUPAC Name

2-(2,3,5-trifluorophenyl)guanidine

InChI

InChI=1S/C7H6F3N3/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2H,(H4,11,12,13)

InChI Key

NKNUKKWTZLVKFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N=C(N)N)F)F)F

Origin of Product

United States

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